(1,3-difluoropropan-2-yl)(methyl)amine hydrochloride
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Overview
Description
(1,3-difluoropropan-2-yl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2N. It is a derivative of propanamine, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and an additional methyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-difluoropropan-2-yl)(methyl)amine hydrochloride typically involves the reaction of 1,3-difluoropropane with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or distillation to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1,3-difluoropropan-2-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while reduction may produce simpler amines.
Scientific Research Applications
(1,3-difluoropropan-2-yl)(methyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic uses and pharmacological properties.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1,3-difluoropropan-2-yl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1,1-difluoropropan-2-yl)(methyl)amine hydrochloride
- 1,3-difluoropropan-2-amine hydrochloride
Uniqueness
(1,3-difluoropropan-2-yl)(methyl)amine hydrochloride is unique due to the specific positioning of the fluorine atoms and the methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2763776-83-4 |
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Molecular Formula |
C4H10ClF2N |
Molecular Weight |
145.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.